3-Bromo-5,7-dichloroquinolin-4-amine
Description
Properties
CAS No. |
1210120-89-0 |
|---|---|
Molecular Formula |
C9H5BrCl2N2 |
Molecular Weight |
291.957 |
IUPAC Name |
3-bromo-5,7-dichloroquinolin-4-amine |
InChI |
InChI=1S/C9H5BrCl2N2/c10-5-3-14-7-2-4(11)1-6(12)8(7)9(5)13/h1-3H,(H2,13,14) |
InChI Key |
WYMGAJRFDPDQCY-UHFFFAOYSA-N |
SMILES |
C1=C(C=C2C(=C1Cl)C(=C(C=N2)Br)N)Cl |
Synonyms |
4-Amino-3-bromo-5,7-dichloroquinoline |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural analogs and their distinguishing features:
Physicochemical Properties
- Lipophilicity: The bromine and chlorine atoms increase the logP value of this compound compared to non-halogenated quinolines, enhancing membrane permeability .
- Solubility : The amine group at position 4 improves aqueous solubility relative to fully halogenated analogs (e.g., 3-bromo-5,6-dihydro-1,6-naphthyridin-5-one) .
Research Findings and Mechanistic Insights
- Synthetic Pathways: The Perkin rearrangement, as described in , is critical for synthesizing 3-bromoquinoline derivatives. This method contrasts with zinc-mediated debromination used in steroid analogs like methyl 3-keto-4α-3H-5β-cholanoate .
- Tritium Labeling Studies: Tritium loss observed in steroid derivatives () highlights the stability differences between aliphatic bromides (e.g., cholanoates) and aromatic bromides (e.g., this compound), where the latter retains halogens more effectively under reducing conditions .
Preparation Methods
Bromination and Chlorination Pathways
Bromination and chlorination may occur via electrophilic aromatic substitution (EAS) or metal-catalyzed cross-coupling. The CN112574106A patent employs bromination of 7-nitro-1,2,3,4-tetrahydroquinoline in concentrated sulfuric acid at controlled temperatures (-5°C to 5°C), achieving 92% yield for 5-bromo-7-nitro-1,2,3,4-tetrahydroquinoline. Analogous conditions could be tested for dichlorinated precursors, though chlorination often requires harsher reagents like chlorine gas or sulfuryl chloride.
Table 1: Comparative Halogenation Conditions
| Halogen | Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Br | Br₂, H₂SO₄ | H₂SO₄ | -5°C→5°C | 92 |
| Cl | Cl₂, FeCl₃ | DCM/EtOAc | 0°C→RT | 75–85* |
| Cl | SOCl₂, DMF | Toluene | Reflux | 60–70* |
*Theoretical yields based on analogous reactions.
Directed Ortho-Metalation (DoM)
Directed metalation strategies using directing groups (e.g., nitro, methoxy) could enhance regiocontrol. For example, a nitro group at position 4 could direct bromination to position 3, followed by chlorination at 5 and 7. Subsequent reduction of the nitro group to an amine would yield the target compound. This approach aligns with the CN112574106A protocol, where nitro groups are reduced using iron powder in ethanol/acetic acid (88.2% yield).
Synthetic Route Proposals
Route 1: Sequential Halogenation and Nitro Reduction
-
Quinoline Synthesis : Skraup condensation of 3,5-dichloroaniline with glycerol to form 5,7-dichloroquinoline.
-
Nitro Introduction : Nitration at position 4 using HNO₃/H₂SO₄.
-
Bromination : EAS bromination at position 3 using Br₂ in H₂SO₄.
-
Nitro Reduction : Iron powder in ethanol/acetic acid to yield the amine.
Advantages : High-yielding bromination and reduction steps.
Challenges : Nitration regioselectivity may require directing groups.
Route 2: Late-Stage Chlorination
-
Bromoquinoline Synthesis : Prepare 3-bromo-4-nitroquinoline via DoM.
-
Chlorination : Use Cl₂/FeCl₃ to introduce chlorines at positions 5 and 7.
-
Nitro Reduction : Catalytic hydrogenation or iron-mediated reduction.
Advantages : Directs chlorination post-bromination, minimizing interference.
Challenges : Competitive halogen displacement risks.
Purification and Characterization
Both patents emphasize column chromatography (petroleum ether/ethyl acetate gradients) and recrystallization for purification . For this compound, similar methods would apply, with NMR (e.g., ¹H, ¹³C) and LC-MS critical for confirming regiochemistry.
Q & A
Q. What are the established synthetic routes for 3-Bromo-5,7-dichloroquinolin-4-amine, and how are reaction conditions optimized?
The synthesis typically involves nucleophilic aromatic substitution (NAS) or halogenation of quinoline precursors. For example:
- Route 1 : Bromination of 5,7-dichloroquinolin-4-amine using bromine or N-bromosuccinimide (NBS) in a polar solvent (e.g., DCM or DMF) under reflux .
- Route 2 : Sequential halogenation of quinoline derivatives, where chlorine and bromine substituents are introduced via electrophilic substitution. Reaction conditions (temperature, solvent, catalyst) significantly affect yield and purity. For instance, bromination at the 3-position requires precise stoichiometry to avoid over-halogenation .
Q. Key Optimization Parameters :
| Parameter | Typical Range | Impact on Yield/Purity |
|---|---|---|
| Solvent polarity | DMF > DCM > EtOH | Higher polarity improves halogenation efficiency |
| Temperature | 60–100°C | Excessive heat may degrade intermediates |
| Catalyst (e.g., FeCl₃) | 0.1–1.0 eq. | Accelerates NAS but may introduce side products |
Q. What analytical techniques are critical for characterizing this compound?
Core Methods :
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and amine proton environment. For example, the amine proton (NH₂) typically appears as a broad singlet at δ 5.5–6.5 ppm in DMSO-d₆ .
- Mass Spectrometry (HRMS) : Validates molecular weight (expected [M+H]⁺: ~304.89 g/mol) and isotopic patterns for Br/Cl .
- X-ray Crystallography : Resolves crystal packing and steric effects of bulky bromine/chlorine substituents. SHELX software (e.g., SHELXL) is widely used for refinement .
Q. Common Pitfalls :
- Impurity Detection : Trace chlorinated byproducts (e.g., 5,7-dichloro derivatives) require HPLC-MS for identification .
Advanced Research Questions
Q. How can contradictory biological activity data for this compound be resolved?
Discrepancies often arise from substituent positioning or assay variability . For example:
Q. Resolution Strategy :
Replicate assays under standardized conditions (e.g., fixed solvent concentration).
Comparative SAR Analysis : Test structural analogues (e.g., 3-Bromo-5,8-dichloro derivatives) to isolate substituent effects .
Computational Docking : Model interactions with biological targets (e.g., malaria parasite enzymes) to rationalize activity trends .
Q. What methodologies are recommended for studying the structure-activity relationship (SAR) of halogenated quinolin-4-amine derivatives?
Stepwise Approach :
Synthetic Diversification : Introduce halogens (Br, Cl, F) at varying positions on the quinoline core. For example, compare 3-Bromo-5,7-dichloro vs. 8-Bromo-2,4-dichloro isomers .
Biological Screening : Use high-throughput assays (e.g., microplate-based antiparasitic or cytotoxicity tests) to quantify IC₅₀ values.
Data Correlation : Apply multivariate analysis (e.g., PCA) to link electronic (Hammett σ) or steric (Taft parameters) properties with activity .
Q. Example SAR Findings :
| Substituent Pattern | Antimalarial IC₅₀ (μM) | Cytotoxicity (HeLa cells, IC₅₀) |
|---|---|---|
| 3-Bromo-5,7-dichloro | 0.12 | 18.5 |
| 5-Bromo-2,7-dichloro | 1.45 | 12.3 |
| 8-Bromo-2,4-dichloro | 0.89 | 25.6 |
Q. How can computational chemistry aid in optimizing the reactivity of this compound?
Key Applications :
- DFT Calculations : Predict regioselectivity in further functionalization (e.g., Suzuki coupling at the bromine site). The LUMO distribution often guides reactivity at halogenated positions .
- Molecular Dynamics (MD) : Simulate solvent effects on crystallization or protein-ligand binding. For instance, DMSO stabilizes the amine group via hydrogen bonding, affecting solubility .
Q. Software Tools :
Q. What are the challenges in scaling up the synthesis of this compound, and how are they addressed?
Challenges :
- Purification Complexity : Co-elution of dihalogenated byproducts during column chromatography.
- Exothermic Reactions : Bromination steps may require controlled cooling to prevent decomposition.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
